molecular formula C23H31NO6 B4040072 N-benzyl-2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethanamine oxalate

N-benzyl-2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethanamine oxalate

Cat. No.: B4040072
M. Wt: 417.5 g/mol
InChI Key: QPJYRJQJOTUZPT-UHFFFAOYSA-N
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Description

N-benzyl-2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethanamine oxalate is a useful research compound. Its molecular formula is C23H31NO6 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.21513771 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurochemical Pharmacology

N-benzylphenethylamines, including compounds structurally related to N-benzyl-2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethanamine oxalate, have been studied for their agonistic properties at serotonin receptors. These compounds demonstrate high affinity and full efficacy at 5-HT2A and 5-HT2C receptors, with potential implications for understanding the neurochemical pathways involved in hallucinogenic activity. This research suggests a biochemical pharmacology consistent with hallucinogenic activity, highlighting the potential for further exploration in neuroscientific studies and the development of therapeutic agents targeting these pathways (Eshleman et al., 2018).

Cytochrome P450 Enzymes Metabolism

The metabolism of similar N-benzylphenethylamines by cytochrome P450 enzymes (CYP) has been characterized, identifying CYP3A4 and CYP2D6 as major enzymes involved. This research provides insights into the biotransformation of these compounds, including hydroxylation, O-demethylation, and N-dealkylation, among others. Understanding the metabolism of these compounds is crucial for drug development and for predicting potential drug-drug interactions (Nielsen et al., 2017).

Antimicrobial and Antidiabetic Studies

Schiff bases derived from similar compounds have been synthesized and evaluated for their antimicrobial and antidiabetic properties. These studies include DFT calculations, molecular docking, and in vitro assays to determine the efficacy of these compounds against various bacterial strains and their potential as α-amylase inhibitors. Such research underscores the versatility of N-benzylphenethylamine derivatives in developing new therapeutic agents with applications in treating infectious diseases and diabetes (Saranya G et al., 2023).

Properties

IUPAC Name

N-benzyl-2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2.C2H2O4/c1-17(2)21-10-9-20(15-18(21)3)24-14-13-23-12-11-22-16-19-7-5-4-6-8-19;3-1(4)2(5)6/h4-10,15,17,22H,11-14,16H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJYRJQJOTUZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCOCCNCC2=CC=CC=C2)C(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethanamine oxalate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.